N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a pyrazole ring with methyl substituents, and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S.ClH/c1-13-12-14(24(4)22-13)19(26)25(11-7-10-23(2)3)20-21-17-15(27-5)8-9-16(28-6)18(17)29-20;/h8-9,12H,7,10-11H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBMBIOOLLJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: This step may involve the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The benzothiazole and pyrazole rings are coupled using reagents such as coupling agents or catalysts.
Functional Group Modifications: Introduction of the dimethoxy and dimethylamino groups through substitution reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research and application:
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve targeting key signaling pathways associated with cancer cell survival and growth.
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. This compound may inhibit bacterial and fungal growth due to its ability to interfere with microbial cellular functions.
Cholinesterase Inhibition
Compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride have demonstrated the ability to inhibit cholinesterase enzymes. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound involves several steps typically including the formation of the benzothiazole moiety followed by the introduction of the pyrazole and dimethylamino groups. The synthesis pathways can be optimized for yield and purity to enhance its applicability in research settings.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrazole-carboxamide derivatives, particularly those synthesized via coupling reactions involving EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . Below is a comparative analysis with key analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity : The target compound incorporates a benzothiazole ring instead of a second pyrazole, which may enhance π-π stacking interactions in biological systems compared to analogs like 3a–3c .
Substituent Effects: The 4,7-dimethoxy groups on the benzothiazole likely improve solubility relative to chloro or nitrile substituents in analogs . The dimethylaminopropyl chain introduces a basic tertiary amine, absent in analogs 3a–3c, which may facilitate salt formation (as hydrochloride) and modulate pharmacokinetics.
Synthetic Accessibility :
- Analogs 3a–3c were synthesized in moderate yields (62–68%) via EDCI/HOBt-mediated coupling, suggesting that the target compound’s synthesis might require similar coupling agents but with benzothiazole-containing intermediates.
Spectroscopic Signatures: Analogs 3a–3c exhibit characteristic $ ^1H $-NMR signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.6 ppm) . The target compound would likely show similar aromatic peaks for the benzothiazole and pyrazole rings, with additional signals for methoxy (δ ~3.8–4.0 ppm) and dimethylaminopropyl groups.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole ring : Contributes to the compound's pharmacological properties.
- Dimethoxy substituents : Enhance solubility and bioavailability.
- Pyrazole moiety : Associated with various biological activities including anticancer and anti-inflammatory effects.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClN3O3S |
| Molecular Weight | 396.91 g/mol |
Anticancer Activity
Research indicates that compounds containing pyrazole and benzothiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR, leading to reduced cell proliferation in various cancer cell lines .
- Case Study : A study demonstrated that pyrazole derivatives showed synergistic effects when combined with conventional chemotherapeutics like doxorubicin in breast cancer cell lines, particularly enhancing apoptosis in resistant cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various pyrazole derivatives have shown promising results against bacterial strains and fungi. The presence of the benzothiazole ring is believed to enhance the antimicrobial efficacy through improved membrane penetration and interaction with microbial targets .
Anti-inflammatory Effects
Studies have reported that pyrazole derivatives possess anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The position and nature of substituents on the benzothiazole and pyrazole rings significantly influence the compound's binding affinity to biological targets. For example, dimethoxy groups enhance solubility while maintaining biological activity.
Comparative Analysis
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Benzothiazole ring, Dimethoxy groups |
| 5-Bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride | Anticancer | Bromine substitution enhances activity |
| N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Antimicrobial | Methoxy groups improve efficacy |
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions starting with functionalized benzothiazole and pyrazole precursors. Key steps include:
- Coupling of the benzothiazole-2-amine derivative with a dimethylaminopropyl group via nucleophilic substitution .
- Formation of the pyrazole-carboxamide core using carbodiimide-mediated coupling reactions in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Final purification via column chromatography or recrystallization. Characterization: Intermediates and the final product are validated using ¹H/¹³C NMR (to confirm substituent positions), HPLC (for purity >95%), and mass spectrometry (to verify molecular weight) .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- NMR Spectroscopy : Resolves methoxy (-OCH₃), dimethylamino (-N(CH₃)₂), and pyrazole proton environments .
- HPLC : Monitors reaction progress and quantifies impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .
Q. How can researchers address solubility limitations in biological assays?
The compound’s poor aqueous solubility (not quantified in literature) can be mitigated by:
- Using co-solvents (e.g., DMSO ≤1% v/v) .
- Preparing hydrochloride salts to enhance polar interactions .
- Derivatizing functional groups (e.g., replacing methoxy with hydroxyl groups) while monitoring activity retention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent, catalyst loading) using fractional factorial designs to identify critical factors . Example: Optimizing coupling reaction yield by adjusting DMF volume and reaction time .
- Computational Modeling : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative Assays : Re-evaluate activity across standardized cell lines (e.g., cancer vs. non-cancer) to isolate target-specific effects .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with morpholino groups) to correlate structure-activity relationships (SAR) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of hypothesized targets (e.g., kinases) .
Q. How can computational methods predict reactivity and degradation pathways?
- Reaction Pathway Simulations : Quantum mechanics/molecular mechanics (QM/MM) models simulate hydrolysis or oxidation of the benzothiazole and pyrazole moieties .
- Degradation Studies : Accelerated stability testing (e.g., under UV light or acidic conditions) paired with LC-MS to identify breakdown products .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Combinatorial Synthesis : Generate a library of analogs with systematic variations (e.g., methoxy → ethoxy, alkyl chain length) .
- Free-Wilson Analysis : Statistically correlate substituent changes with activity trends (e.g., IC₅₀ shifts in enzyme inhibition assays) .
- Molecular Docking : Prioritize analogs with favorable binding poses in target active sites (e.g., kinase ATP pockets) .
Q. How are target interactions validated in complex biological systems?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for compound-target interactions .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
